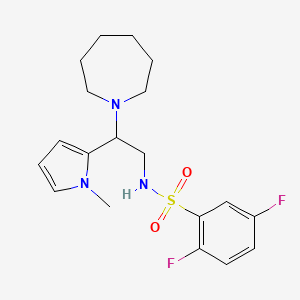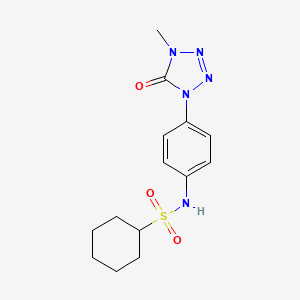![molecular formula C16H13F2NO4S B2501393 2-[(({[2-(二氟甲氧基)苯基]氨基羰基}甲基)硫代]苯甲酸 CAS No. 790263-46-6](/img/structure/B2501393.png)
2-[(({[2-(二氟甲氧基)苯基]氨基羰基}甲基)硫代]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, which is known to play a role in stress tolerance in plants . The molecule also appears to have a difluoromethoxy group attached to a phenyl ring, which is a characteristic of certain pharmaceutical agents. The presence of a carbamoyl group suggests potential biological activity, as carbamoyl moieties are often found in drugs and prodrugs. The sulfanyl group indicates the presence of sulfur, which could be involved in redox reactions or serve as a point of attachment for other molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the carbamoyl linkage and the introduction of the difluoromethoxy group. While the provided papers do not directly describe the synthesis of this exact compound, they do offer insights into related chemical reactions. For example, the oxidation of 2-mercaptobenzoic acid to form disulfanyl derivatives is a reaction that could be relevant to the synthesis of the sulfanyl group in the target compound . Additionally, the use of sulfoxide reagents for the generation of benzyl carbanion equivalents could be a useful strategy in forming the carbon-sulfur bonds present in the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. Single-crystal X-ray analysis could provide definitive structural information, including the arrangement of the molecule in three dimensions . The presence of functional groups such as carbamoyl and difluoromethoxy would influence the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The benzoic acid moiety within the compound could participate in various chemical reactions, including esterification and amide formation . The sulfanyl group could be involved in redox reactions or serve as a nucleophile in substitution reactions . The difluoromethoxy group could affect the reactivity of the phenyl ring, potentially activating it towards electrophilic aromatic substitution. The electrochemical behavior of related azo compounds suggests that the compound could undergo redox reactions, possibly involving tautomerization or cleavage of certain bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The benzoic acid portion is likely to impart some degree of acidity to the molecule, affecting its solubility and ionization . The difluoromethoxy group could confer additional stability to the molecule and affect its lipophilicity, which is important for its potential biological activity. The carbamoyl group could also influence the molecule's hydrogen bonding capacity and solubility in water. The presence of sulfur could introduce additional complexity to the molecule's reactivity and interactions with other chemical species .
科学研究应用
全氟烷基化学物质的微生物降解
含全氟烷基部分的全氟烷基化学物质用于众多工业和商业应用。它们是全氟烷基酸 (PFAA) 的潜在前体,可在环境中降解为全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs)。本综述重点关注这些化合物在环境中的生物降解性,包括微生物降解途径、前体的半衰期、脱氟潜力以及新型降解中间体和产物。它还解决了知识空白,并提出了全氟烷基和多氟烷基化学物质的未来生物降解研究、环境监测和生态毒理学评估的方向(Liu & Avendaño, 2013)。
苯甲酸在肠道功能调节中的作用
苯甲酸通常用作食品和饲料中的抗菌和抗真菌防腐剂,可以通过促进肠道功能来改善生长和健康。这包括增强消化、吸收、屏障功能、酶活性、氧化还原状态、免疫力和微生物群。然而,过量摄入可能会损害肠道健康。尽管有这些已知的影响,但苯甲酸影响某些肠道生理功能的机制尚未得到很好的理解(Mao et al., 2019)。
属性
IUPAC Name |
2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDZLVOLLYFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
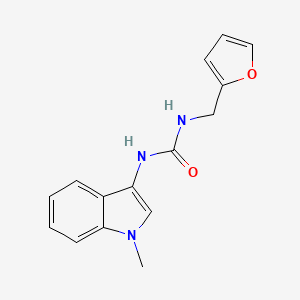
![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
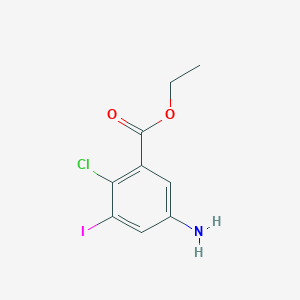
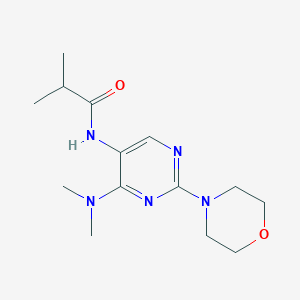

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
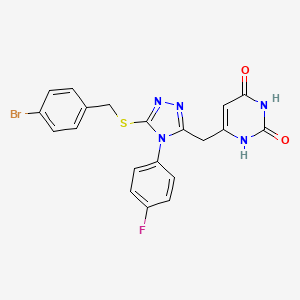
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

